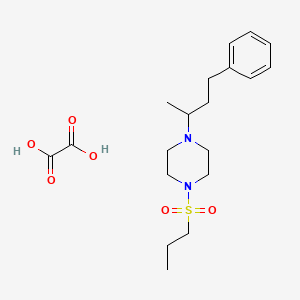
N~3~-butyl-N~1~-(3,5-dimethoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride
Overview
Description
N~3~-butyl-N~1~-(3,5-dimethoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride, also known as BW373U86, is a synthetic compound that belongs to the class of opioid receptor agonists. It has been extensively researched for its potential therapeutic applications in pain management, drug addiction, and depression.
Mechanism of Action
N~3~-butyl-N~1~-(3,5-dimethoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a selective kappa opioid receptor agonist, which means that it activates the kappa opioid receptor and produces its effects through this receptor. The kappa opioid receptor is involved in the modulation of pain, mood, and addiction. Activation of the kappa opioid receptor by this compound produces analgesic effects, reduces drug-seeking behavior, and has antidepressant-like effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the activation of the kappa opioid receptor. Activation of this receptor produces analgesic effects, reduces drug-seeking behavior, and has antidepressant-like effects. This compound has also been shown to produce sedative effects, reduce locomotor activity, and impair learning and memory in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N~3~-butyl-N~1~-(3,5-dimethoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride in lab experiments include its selectivity for the kappa opioid receptor, its well-characterized mechanism of action, and its potential therapeutic applications in pain management, drug addiction, and depression. The limitations of using this compound in lab experiments include its potential to produce sedative effects, impair learning and memory, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on N~3~-butyl-N~1~-(3,5-dimethoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride. One direction is to investigate its potential therapeutic applications in pain management, drug addiction, and depression in human clinical trials. Another direction is to develop more selective and potent kappa opioid receptor agonists with improved pharmacokinetic properties. Additionally, the development of kappa opioid receptor antagonists could provide a better understanding of the role of the kappa opioid receptor in pain, mood, and addiction. Finally, the investigation of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system, could provide new insights into its potential therapeutic applications.
Scientific Research Applications
N~3~-butyl-N~1~-(3,5-dimethoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been extensively studied for its potential therapeutic applications in pain management, drug addiction, and depression. It has been shown to activate the kappa opioid receptor, which is involved in the modulation of pain and mood. This compound has also been investigated for its potential to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been shown to have antidepressant-like effects in preclinical studies.
properties
IUPAC Name |
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-5-6-8-18(2)9-7-16(19)17-13-10-14(20-3)12-15(11-13)21-4;/h10-12H,5-9H2,1-4H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOBONYYUZJQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3947893.png)

![N-{1-(1H-1,2,3-benzotriazol-1-yl)-2-[(4-chlorophenyl)thio]propyl}-2-pyridinamine](/img/structure/B3947896.png)

![4-(6-benzoyl-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl acetate](/img/structure/B3947903.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3947910.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B3947916.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3947923.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3947946.png)